molecular formula C6H13N3O B1332144 Piperazine, 1-(aminoacetyl)- CAS No. 77808-88-9

Piperazine, 1-(aminoacetyl)-

Cat. No.: B1332144
CAS No.: 77808-88-9
M. Wt: 143.19 g/mol
InChI Key: HICOHQNXBHNIFZ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

“Piperazine, 1-(aminoacetyl)-” interacts with various enzymes, proteins, and other biomolecules. It has been reported that piperazine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine (ACh) . This interaction with AChE can massively disturb the motility of certain parasites .

Cellular Effects

“Piperazine, 1-(aminoacetyl)-” has shown potential anticancer properties. It has been reported to induce apoptosis in cancer cells . For instance, a piperazine derivative was found to be highly cytotoxic to glioblastoma and cervix cancer cells .

Molecular Mechanism

The molecular mechanism of “Piperazine, 1-(aminoacetyl)-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a GABA receptor agonist, piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Temporal Effects in Laboratory Settings

In laboratory settings, “Piperazine, 1-(aminoacetyl)-” has shown to occur as conformers at room temperature resulting from the restricted rotation of the partial amide double bond . This suggests that the effects of this compound can change over time, potentially influencing its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of “Piperazine, 1-(aminoacetyl)-” vary with different dosages. Dogs, cats, and livestock generally tolerate piperazine well. Single oral doses ≥110 mg/kg can already cause slight adverse drug reactions; doses ≥800 mg/kg can cause neurotoxic symptoms .

Metabolic Pathways

It is known that piperazine inhibits the metabolism of succinic acid in ascarids, which disturbs the energy management of the worms .

Transport and Distribution

It has been suggested that piperazine-containing lipids can enhance the transfection activity of mRNA cargos, indicating a potential role in intracellular transport .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 1-(aminoacetyl)piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using efficient and cost-effective methods. For instance, the selective reaction of anhydrous piperazine with di-tert-butyl carbonate can be used to produce 1-BOC-Piperazine, an essential intermediate in various pharmaceutical syntheses .

Chemical Reactions Analysis

Types of Reactions

1-(Aminoacetyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-(aminoacetyl)piperazine can yield N-oxide derivatives, while reduction can produce secondary amines .

Scientific Research Applications

1-(Aminoacetyl)piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with various pharmacological properties.

    Medicine: Investigated for its potential use in the treatment of diseases such as cancer, viral infections, and neurological disorders.

    Industry: Employed in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Aminoacetyl)piperazine is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-1-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICOHQNXBHNIFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337297
Record name Piperazine, 1-(aminoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77808-88-9
Record name Piperazine, 1-(aminoacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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